4-[(4-Fluorophenyl)methyl]oxan-4-amine
Overview
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms
Research by Piccoli et al. (2012) highlights the significance of orexins and their receptors in feeding, arousal, stress, and drug abuse. Specifically, GSK1059865, a selective OX1R antagonist, demonstrated a potential role in reducing binge eating in rats, indicating its application in treating eating disorders.
Use in Chiral Resolution Reagent
Sergi Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines. This compound facilitates the identification and quantification of diastereomeric products, enhancing its utility in analyzing scalemic mixtures of amines.
Applications in Fluorogenic Reagents
Research by Chen and Novotny (1997) introduced a new fluorogenic reagent for the analysis of primary amines and aminated carbohydrates. This compound offers stability in acidic and basic solutions, making it suitable for further manipulation and structural analysis.
Synthesis of Polymer Electrolytes
In the work by Kim et al. (2011), guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This precise control of cation functionality opens avenues in polymer science.
Antibacterial and Antioxidant Properties
Research conducted by Арутюнян et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, revealing notable antibacterial properties and some antioxidant effects. This finding indicates potential uses in medical and pharmaceutical fields.
Synthesis of Antimicrobial and Anticancer Agents
A study by Ahsan and Shastri (2015) describes the synthesis of oxadiazole analogues from 2-aminopyridine, displaying antimicrobial and anticancer activities. This highlights the compound's application in developing novel therapeutic agents.
Development of Electrochromic Materials
Shu-Hua Cheng et al. (2005) synthesized new aromatic poly(amine-imide)s with triphenylamine units, demonstrating their application in electrochromic materials due to their photophysical and electrochemical properties.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDIDXWAEQOMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.